molecular formula C10H8BrN3O4 B14042472 3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B14042472
M. Wt: 314.09 g/mol
InChI Key: XEXWVMQHKMNNGA-UHFFFAOYSA-N
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Description

3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 3-position, an ethoxycarbonyl group at the 5-position, and a carboxylic acid group at the 7-position. Pyrazolo[1,5-a]pyrimidines are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation of appropriate aminopyrazoles with β-dicarbonyl compounds. One common method includes the reaction of 3-amino-5-bromopyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid, with the presence of a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.

    Coupling Products: Arylated or vinylated derivatives of the original compound.

    Oxidation/Reduction Products: Carboxylic acids or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the ethoxycarbonyl and carboxylic acid groups enhance its solubility and potential for further functionalization .

Properties

Molecular Formula

C10H8BrN3O4

Molecular Weight

314.09 g/mol

IUPAC Name

3-bromo-5-ethoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C10H8BrN3O4/c1-2-18-10(17)6-3-7(9(15)16)14-8(13-6)5(11)4-12-14/h3-4H,2H2,1H3,(H,15,16)

InChI Key

XEXWVMQHKMNNGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NN2C(=C1)C(=O)O)Br

Origin of Product

United States

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